molecular formula C7H7NO2 B13094845 2-Hydroxy-4-methylnicotinaldehyde CAS No. 1227575-77-0

2-Hydroxy-4-methylnicotinaldehyde

Cat. No.: B13094845
CAS No.: 1227575-77-0
M. Wt: 137.14 g/mol
InChI Key: PZFVLLNNCXGQRE-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methylnicotinaldehyde is an organic compound with the molecular formula C7H7NO2 It is a derivative of nicotinaldehyde, characterized by the presence of a hydroxyl group at the 2-position and a methyl group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methylnicotinaldehyde typically involves the functionalization of nicotinaldehyde. One common method is the hydroxylation of 4-methylnicotinaldehyde using suitable oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or platinum to facilitate the hydroxylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methylnicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-4-methylnicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting bacterial and viral infections.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit key enzymes involved in bacterial metabolism. The compound’s hydroxyl and aldehyde groups play crucial roles in these interactions, facilitating the formation of reactive intermediates that exert antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-methylnicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

1227575-77-0

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

4-methyl-2-oxo-1H-pyridine-3-carbaldehyde

InChI

InChI=1S/C7H7NO2/c1-5-2-3-8-7(10)6(5)4-9/h2-4H,1H3,(H,8,10)

InChI Key

PZFVLLNNCXGQRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC=C1)C=O

Origin of Product

United States

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